Cas no 262-20-4 (phenoxathiine)

Phenoxathiine is a heterocyclic organic compound consisting of a fused benzene ring, thiophene ring, and oxygen atom. Its unique tricyclic structure imparts thermal and oxidative stability, making it useful as a precursor in the synthesis of high-performance polymers and dyes. The sulfur and oxygen heteroatoms contribute to electron-rich properties, enabling applications in conductive materials and charge-transfer complexes. Phenoxathiine derivatives exhibit notable photophysical characteristics, serving as intermediates in organic electronics and optoelectronic devices. Its rigid planar geometry also facilitates use as a ligand in coordination chemistry. The compound’s stability and versatile reactivity profile make it valuable in advanced material science and specialty chemical synthesis.
phenoxathiine structure
phenoxathiine structure
Product Name:phenoxathiine
CAS No:262-20-4
MF:C12H8OS
MW:200.256321907043
MDL:MFCD00046933
CID:82081
PubChem ID:87575390
Update Time:2025-06-09

phenoxathiine Chemical and Physical Properties

Names and Identifiers

    • Phenoxathiine
    • Phenoxathiin
    • Phenothioxin
    • Phenoxthiin
    • Dibenzooxathiane
    • Dibenzothioxin
    • phenothiazine
    • phenoxanthin
    • Phenoxathiane
    • phenoxathin
    • Phenoxathine
    • Phenoxathrin
    • Phenoxthin
    • 1,4-Dibenzothioxine
    • Caswell No. 651
    • EPA Pesticide Chemical Code 064301
    • BJC51V8XW8
    • GJSGGHOYGKMUPT-UHFFFAOYSA-N
    • DSSTox_CID_4937
    • DSSTox_RID_77589
    • DSSTox_GSID_24937
    • Phenoxathiin, 97%
    • cid_9217
    • KSC
    • AKOS001488864
    • SCHEMBL7922
    • SR-01000436114-1
    • J-016326
    • EINECS 205-975-8
    • 262-20-4
    • USAF DO-17
    • DTXSID4024937
    • AI3-00037
    • CS-0146166
    • RJC 03297
    • Q25323736
    • NCGC00091342-02
    • WLN: T C666 BO ISJ
    • NCGC00259824-01
    • 6-phenoxy-2H-thiopyran;PHENOXATHIIN
    • BDBM50059293
    • P1296
    • Tox21_303241
    • UNII-BJC51V8XW8
    • SR-01000436114
    • SY023062
    • CCG-55100
    • AMY20613
    • CAS-262-20-4
    • NCGC00091342-01
    • MFCD00046933
    • CCRIS 4612
    • Tox21_202275
    • NS00041800
    • InChI=1/C12H8OS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8
    • FT-0652237
    • 5-19-02-00043 (Beilstein Handbook Reference)
    • A818328
    • SR-01000436114-2
    • DTXCID904937
    • C12H8OS
    • HMS1610K10
    • CHEMBL82492
    • BRN 0143232
    • NSC464
    • NCGC00256961-01
    • MLS002152898
    • GS-5913
    • NSC 464
    • NSC-464
    • RB3009
    • SMR001224509
    • phenoxathiine
    • MDL: MFCD00046933
    • Inchi: 1S/C12H8OS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8H
    • InChI Key: GJSGGHOYGKMUPT-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2OC2C=CC=CC1=2
    • BRN: 0143232

Computed Properties

  • Exact Mass: 200.03000
  • Monoisotopic Mass: 200.02958605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 34.5
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Density: 1.278
  • Melting Point: 55.0 to 58.0 deg-C
  • Boiling Point: 311°C(lit.)
  • Flash Point: 150-152°C/5mm
  • Refractive Index: 1.6090 (estimate)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 34.53000
  • LogP: 3.94350

phenoxathiine Security Information

  • Hazard Statement: H302+H312+H332
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S24/25
  • FLUKA BRAND F CODES:10-23
  • RTECS:SP6825000
  • Risk Phrases:R36/37/38
  • TSCA:Yes
  • Storage Condition:Sealed in dry,Room Temperature

phenoxathiine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

phenoxathiine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160095-100g
phenoxathiine
262-20-4 >98.0%(GC)
100g
¥2619.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160095-1g
phenoxathiine
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1g
¥55.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160095-25G
phenoxathiine
262-20-4 >98.0%(GC)
25g
¥733.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160095-5G
phenoxathiine
262-20-4 >98.0%(GC)
5g
¥191.90 2023-09-01
Alichem
A019146769-25g
Phenoxathiine
262-20-4 97%
25g
$262.60 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P10360-5g
PHENOXATHIIN
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5g
¥286.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P10360-1g
PHENOXATHIIN
262-20-4
1g
¥56.0 2021-09-08
Fluorochem
210408-1g
Phenoxathiine
262-20-4 95%
1g
£13.00 2022-03-01
Fluorochem
210408-5g
Phenoxathiine
262-20-4 95%
5g
£44.00 2022-03-01
Fluorochem
210408-25g
Phenoxathiine
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25g
£185.00 2022-03-01

phenoxathiine Production Method

Production Method 1

Reaction Conditions
1.1S:DMSO, 20 h, rt
Reference
A general arene C-H functionalization strategy via electron donor-acceptor complex photoactivation
By Dewanji, Abhishek et al, Nature Chemistry, 2023, 15(1), 43-52

phenoxathiine Raw materials

phenoxathiine Preparation Products

phenoxathiine Related Literature

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